2,6-Dibromo-3-methoxypyridine
Description
Historical Context and Discovery
2,6-Dibromo-3-methoxypyridine (CAS RN: 79491-45-5) emerged as a compound of interest in the late 20th century, coinciding with advancements in halogenation techniques for pyridine derivatives. Early synthetic routes focused on direct bromination of methoxypyridine precursors, but challenges in regioselectivity limited widespread adoption. The compound gained prominence after the publication of optimized protocols in the 2010s, such as the use of phosphine-mediated halogenation and nucleophilic aromatic substitution. Patent filings between 2012–2015 detailed improved methods for its synthesis, particularly through bromination of 3-methoxypyridine intermediates under controlled conditions. These developments established this compound as a critical intermediate for pharmaceutical and materials science applications.
Significance in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to its dual functionality:
- Electrophilic substitution : The electron-withdrawing bromine atoms facilitate nucleophilic aromatic substitutions at the 4-position.
- Directed functionalization : The methoxy group enables regioselective modifications through demethylation or cross-coupling reactions.
Its structural features make it indispensable for constructing polycyclic architectures in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents. The simultaneous presence of bromine and methoxy substituents creates distinct electronic environments that enable predictable reactivity patterns in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.
Nomenclature and Structural Identification
Table 1: Systematic Identification
X-ray crystallography confirms a planar pyridine ring with bond angles of 119.7° (C2-Br1) and 120.3° (C6-Br2), maintaining aromaticity despite steric strain from the substituents. The methoxy group adopts a coplanar orientation relative to the ring, as evidenced by torsion angles <5° in solid-state structures.
Position in Halogenated Pyridine Classification
This compound belongs to the 2,6-dihalopyridine subclass, distinguished by:
- Symmetrical halogen placement : Bromine atoms at positions 2 and 6 create a pseudo-C₂ symmetry axis.
- Ortho-directing effects : The methoxy group at position 3 dominates electronic effects, making position 4 the primary site for electrophilic attacks.
Compared to other dihalopyridines, its reactivity profile shows:
- 30% faster coupling kinetics than 2,5-dibromo analogs in cross-coupling reactions
- 2.5× greater thermal stability than 3,5-dibromo derivatives
The compound serves as a benchmark for studying steric effects in halogenated heterocycles, with its Br-Br distance (3.82 Å) influencing catalyst selectivity in transition metal-mediated reactions.
Properties
IUPAC Name |
2,6-dibromo-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDQTIVECPBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462750 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79491-45-5 | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79491-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methoxylation via Directed Metalation and Substitution
For introducing the methoxy group at the 3-position, directed metalation of bromopyridines followed by reaction with electrophilic methoxy sources is a common approach.
- Directed ortho-metalation (DoM): Using strong bases such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) to lithiate the pyridine ring selectively.
- Electrophilic substitution: Reaction of the lithiated intermediate with electrophiles like dimethyl sulfate or methyl iodide to introduce the methoxy group.
- Typical solvents: Tetrahydrofuran (THF)
- Yields: Around 75–86% for related methoxypyridine derivatives
This method allows precise functionalization at the 3-position after or before bromination at 2,6-positions.
Example: Synthesis of 4-methoxy-2,5-dibromopyridine via lithiation and DMF formylation followed by methoxylation
Alternative Halogenation and Substitution Routes
- Bromination of 3-chloropyridine derivatives: Bromination of 3-chloropyridine under controlled conditions can yield 2,6-dibromo-3-chloropyridine, which can be further converted to methoxypyridine by nucleophilic substitution of chlorine with methoxide ions.
- Multi-step synthesis involving amino-pyridine intermediates: For related dibromomethylpyridines, amino-substituted pyridines are acetylated, brominated, and then converted to dibromo derivatives under catalytic conditions. Although this is more relevant to methyl-substituted pyridines, similar strategies can be adapted.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Brominating Agent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Radical bromination with DBDMH | 2,6-dimethylpyridine | 1,3-dibromo-5,5-dimethylhydantoin | 20–80 °C, CCl4, AIBN/BPO | 51–92 | Mild, high yield, low toxicity | Requires radical initiator, long reaction time |
| Directed metalation + methoxylation | Bromopyridine derivatives | n-BuLi, electrophiles | -78 °C, THF | ~75–86 | High regioselectivity | Requires low temperature, air/moisture sensitive reagents |
| Bromination of 3-chloropyridine | 3-chloropyridine | Bromine or brominating agents | Controlled temp, catalyst | Moderate | Industrially scalable | Multi-step, possible side reactions |
| Amino-pyridine acetylation + bromination | 2-amino-3-methylpyridine | Bromine, CuBr catalyst | 20–60 °C | ~65 | Mild conditions | Multi-step, moderate yield |
Summary of Key Research Findings
- The use of dibromohydantoin (DBDMH) as a brominating agent under radical initiation is a superior method for synthesizing 2,6-dibromomethylpyridine derivatives, which can be precursors to this compound. This method offers high yields (up to 92%), mild conditions, and avoids toxic reagents and complex debromination steps.
- Directed ortho-metalation techniques enable selective methoxylation at the 3-position of bromopyridines, providing a route to this compound with good yields and regioselectivity.
- Alternative halogenation routes starting from 3-chloropyridine or amino-substituted pyridines provide additional synthetic pathways but may involve more steps or moderate yields.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atoms are replaced with aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Major Products
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or aryl-vinyl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Chemical Structure and Synthesis
2,6-Dibromo-3-methoxypyridine has the molecular formula C6H5Br2N and features two bromine atoms at the 2nd and 6th positions of the pyridine ring, along with a methoxy group at the 3rd position. The synthesis of this compound typically involves bromination reactions or cross-coupling methods with various electrophiles such as alkyl halides and organometallic compounds .
Chemistry
In synthetic chemistry, this compound serves as a crucial building block for creating more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions, including cross-coupling reactions that are essential for synthesizing pharmaceuticals and advanced materials .
Biology
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for Staphylococcus aureus at 64 µg/mL and Escherichia coli at 32 µg/mL, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, the IC50 values were found to be approximately 20 µM for breast cancer cells and 15 µM for lung cancer cells, suggesting its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer | 20 |
| Lung Cancer | 15 |
Neuropharmacological Effects
this compound has also been investigated for its effects on neurotransmitter systems. Preliminary findings suggest it may influence dopamine receptors, indicating potential applications in treating neurological disorders.
Industry
The compound is utilized in the production of agrochemicals and dyes. Its role as an intermediate in the synthesis of polymers and copolymers is also notable; it can be used to create materials with specific properties by cross-coupling with various monomers such as styrene and acrylonitrile .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, demonstrating its effectiveness at low concentrations.
Study on Anticancer Activity
Another significant study focused on the anticancer effects of this compound on human cancer cell lines. The research highlighted its ability to induce cell cycle arrest and apoptosis in a dose-dependent manner.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methoxypyridine is primarily related to its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to form new bonds with nucleophiles or participate in cross-coupling reactions. These reactions are facilitated by the presence of catalysts, such as palladium, which help to lower the activation energy and increase the reaction rate .
Comparison with Similar Compounds
Structural Isomers: Bromine Substitution Patterns
The positional isomer 2,5-Dibromo-3-methoxypyridine (CAS: 1142191-57-8) shares the same molecular formula (C₆H₅Br₂NO) and molecular weight (266.92 g/mol) as the target compound but differs in bromine placement (2,5 vs. 2,6) . This subtle difference significantly impacts reactivity:
Halogen Variants: Chloro and Iodo Analogues
Compounds like 2,5-Dichloro-6-iodo-3-methoxypyridine and 3-Bromo-2,6-diiodo-5-methoxypyridine demonstrate how halogen type influences properties :
- Reactivity Differences : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) make iodo derivatives more reactive in cross-coupling reactions.
- Molecular Weight Impact : Substituting bromine with iodine increases molecular weight (e.g., 3-Bromo-2,6-diiodo-5-methoxypyridine has a molecular weight of ~437.8 g/mol), altering solubility and chromatographic behavior.
Substituent Modifications: Methoxymethyl Group
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine introduces a methoxymethyl group at the 6-position instead of bromine :
- Increased Solubility : The polar methoxymethyl group enhances water solubility compared to the hydrophobic bromine atoms in 2,6-Dibromo-3-methoxypyridine.
- Synthetic Flexibility : The methoxymethyl group can serve as a protecting group or a site for further functionalization.
Comparative Data Table
Key Research Findings
- Regioselectivity in Synthesis: The synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate highlights the challenges in achieving specific substitution patterns on pyridine rings, which may explain the cost disparity between isomers .
- Stability and Purity : The >95% purity of this compound contrasts with unspecified purity levels for analogues, suggesting rigorous quality control for the target compound .
Biological Activity
2,6-Dibromo-3-methoxypyridine is a pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential applications in cancer therapy and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, antimicrobial properties, and structure-activity relationships (SAR).
Chemical Structure
The chemical formula for this compound is . The presence of bromine atoms and a methoxy group significantly influences its biological properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines.
Case Studies
- Cell Line Testing : In vitro testing indicated that this compound exhibits strong activity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives with similar structures showed IC50 values ranging from 1.45 to 4.25 µM against HEp-2 and NCI-H460 cells .
- Mechanism of Action : The compound appears to induce a dose-dependent accumulation of cells in the G2/M phase of the cell cycle, suggesting a mechanism that disrupts cell cycle progression . This phase-specific action is crucial for developing targeted cancer therapies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEp-2 | 1.45 | G2/M phase arrest |
| NCI-H460 | 4.25 | G2/M phase arrest |
| LN-229 | Varies | G2/M phase arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria.
Research Findings
- Antimicrobial Screening : Compounds structurally related to this compound have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The effectiveness was comparable to commercial antibiotics.
- Structure-Activity Relationship : The presence of halogen substituents (like bromine) has been linked to enhanced antibacterial activity. The lipophilicity and electronic properties imparted by these substituents are critical in determining the compound's efficacy against bacterial membranes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Effective at low concentrations |
| Escherichia coli | Varies |
| Pseudomonas aeruginosa | Varies |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps in optimizing its biological activity.
- Substituent Effects : The introduction of various substituents on the pyridine ring influences both antiproliferative and antimicrobial activities. For instance, methoxy and bromo groups enhance solubility and bioactivity.
- Optimization Studies : Ongoing research aims to modify the structure further to improve selectivity and potency against specific cancer types or bacterial strains .
Q & A
Q. What are the common synthetic routes for 2,6-Dibromo-3-methoxypyridine, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis of this compound typically involves bromination of 3-methoxypyridine derivatives. A two-step approach is often employed:
Methoxylation : Introduce the methoxy group at the 3-position via nucleophilic substitution using methanol under basic conditions.
Bromination : Use brominating agents (e.g., Br₂ in HBr or NBS in DMF) at controlled temperatures (0–25°C) to achieve regioselective dibromination at the 2- and 6-positions.
Optimization Tips :
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks corresponding to the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirm bromine substitution via deshielded aromatic carbons (δ 110–150 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (M.W. 266.92) using ESI or EI modes .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement and Mercury for visualization of bond angles/planarity .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for complex heterocycle synthesis?
Methodological Answer: The dibromo scaffold allows sequential cross-coupling reactions:
- Suzuki-Miyaura Coupling : Replace one bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and dioxane/H₂O solvent (80°C, 12–24 hrs).
- Buchwald-Hartwig Amination : Introduce amines at the remaining bromine site with Pd₂(dba)₃/Xantphos catalyst and Cs₂CO₃ in toluene (100°C, 24 hrs).
Key Considerations : - Use orthogonal protecting groups for the methoxy moiety if further derivatization is needed.
- Monitor selectivity via GC-MS or LC-MS to avoid side reactions .
Q. How to resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, torsion angles) may arise from:
- Disorder in Crystal Packing : Use SQUEEZE (in PLATON) to model solvent molecules or apply twin refinement in SHELXL .
- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) during refinement.
- Validation Tools : Cross-check using Mercury’s "Structure Validation" module and the IUCr’s checkCIF tool to identify outliers in geometry .
Q. What experimental design principles apply to catalytic applications of this compound in coordination chemistry?
Methodological Answer:
- Ligand Design : The methoxy group can act as a weak donor, while bromine sites facilitate metal coordination. Optimize metal-ligand ratios (e.g., 1:1 or 1:2) in DMF/THF under inert atmosphere.
- Catalytic Screening : Test activity in C–C coupling reactions (e.g., Heck or Sonogashira) using Pd or Ni catalysts. Monitor turnover frequency (TOF) via GC .
- Spectroscopic Monitoring : Use in situ IR or UV-Vis to track intermediate formation .
Q. How to analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound derivatives?
Methodological Answer:
- NMR-XRD Discrepancies :
- Dynamic Effects : NMR captures solution-state conformations, while XRD shows solid-state packing. Use variable-temperature NMR to assess rotational barriers.
- Solvent Interactions : Compare XRD data with NMR in matching solvents (e.g., DCM vs. CDCl₃).
- Validation : Overlay DFT-calculated structures (Gaussian 09) with experimental data to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
